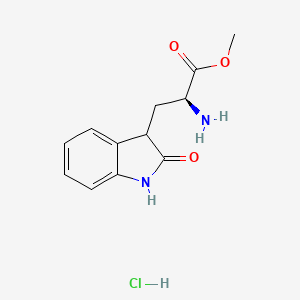![molecular formula C13H21NO2Si B13914048 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is an organic compound that features a silyl ether group and a pyridyl moiety. This compound is often used in organic synthesis due to its unique reactivity and stability. It is particularly valuable in the field of medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone typically involves the reaction of 2-pyridyl ethanone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or fluoride ions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone involves its ability to act as a protecting group. The silyl ether group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule. The compound can be deprotected under mild conditions, revealing the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an aldehyde group instead of a ketone.
2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol: Contains an alcohol group instead of a pyridyl moiety.
Uniqueness
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is unique due to the presence of both a silyl ether group and a pyridyl moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C13H21NO2Si |
|---|---|
Peso molecular |
251.40 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9H,10H2,1-5H3 |
Clave InChI |
KBRMIFWOGUBFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


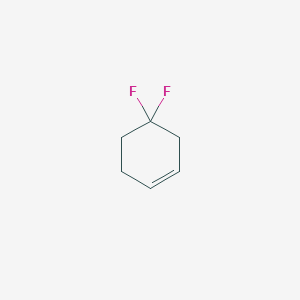
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
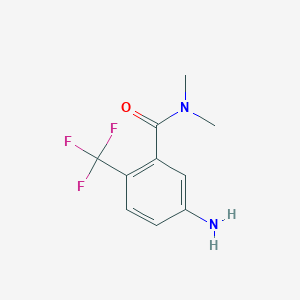

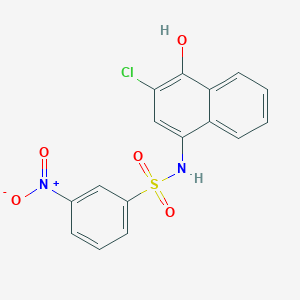
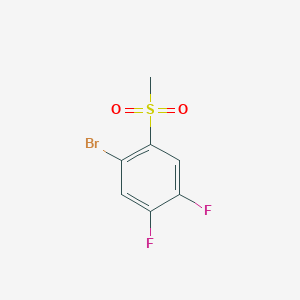
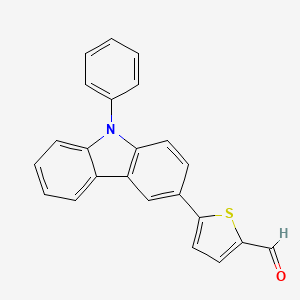
![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
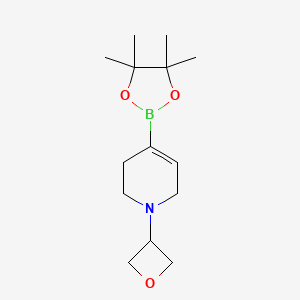
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
